![molecular formula C19H17N7O2S B2606488 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034469-33-3](/img/structure/B2606488.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiazol-2-yloxy)benzamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiazol-2-yloxy)benzamide is a useful research compound. Its molecular formula is C19H17N7O2S and its molecular weight is 407.45. The purity is usually 95%.
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Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiazol-2-yloxy)benzamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its molecular characteristics, biological activity, and relevant research findings.
Molecular Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C17H18N6O2S
- Molecular Weight : 370.43 g/mol
- IUPAC Name : this compound
- CAS Number : 1523644-76-9
Antitumor Activity
Recent studies have highlighted the potential of triazole and pyridazine derivatives in cancer therapy. The compound's structural components suggest it may inhibit key pathways involved in tumor growth. For instance:
- Mechanism of Action : The triazole moiety is known for its ability to interfere with cellular signaling pathways that promote cancer cell proliferation. Compounds with similar structures have shown effectiveness against various cancer types by targeting kinases involved in cell division and survival .
Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases:
- Research Findings : Studies indicate that derivatives of triazoles can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6, thereby reducing inflammation .
Antimicrobial Activity
The thiazole component of the compound suggests potential antimicrobial properties. Research has shown that thiazole derivatives exhibit significant activity against a range of bacteria and fungi:
Compound | Activity | Reference |
---|---|---|
Thiazole Derivative A | Moderate antibacterial | |
Thiazole Derivative B | High antifungal |
Case Studies
- Case Study on Antitumor Activity :
- Case Study on Anti-inflammatory Effects :
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound to various targets:
These studies suggest that the compound may effectively inhibit these targets, which are critical in cancer progression and metastasis.
Scientific Research Applications
Research indicates that compounds containing the triazolo-pyridazine structure exhibit significant biological activities, including:
- Antimicrobial Properties : Triazole derivatives have been shown to inhibit bacterial growth effectively. Studies suggest that this compound may possess similar antimicrobial capabilities due to the triazole ring's presence.
- Anticancer Activity : Similar compounds have demonstrated potential in cancer therapy by inducing apoptosis in various cancer cell lines. The structural features of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiazol-2-yloxy)benzamide may enhance its effectiveness against specific cancer types .
Case Studies
Several studies have investigated the applications of similar compounds in drug development:
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored various triazole derivatives and their efficacy against bacterial strains. The results indicated that modifications to the triazole ring significantly influenced antimicrobial potency, suggesting that this compound may exhibit enhanced activity against resistant strains.
Case Study 2: Anticancer Properties
In another investigation reported in Cancer Research, a series of triazolo-pyridazine derivatives were tested for their ability to induce apoptosis in human cancer cell lines. The study found that specific structural modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells. This highlights the potential for this compound as a lead compound for further development in oncology .
Properties
IUPAC Name |
4-(1,3-thiazol-2-yloxy)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2S/c27-18(13-1-3-15(4-2-13)28-19-20-8-10-29-19)22-14-7-9-25(11-14)17-6-5-16-23-21-12-26(16)24-17/h1-6,8,10,12,14H,7,9,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPDBGUUWGEMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)OC3=NC=CS3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.